Aranox

Vue d'ensemble

Description

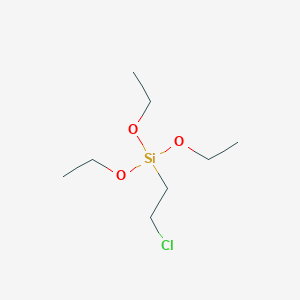

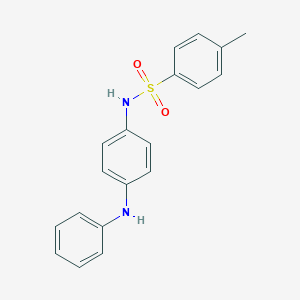

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Avantages pour la santé cardiovasculaire

“Aranox” est un extrait d'aronia qui offre des avantages pour la santé cardiaque, étayés par plusieurs essais cliniques publiés et évalués par des pairs . Des améliorations significatives ont été observées en seulement un mois d'utilisation . Il est riche en polyphénols et est utilisé aujourd'hui dans les compléments alimentaires, offrant une solution naturelle, efficace et sûre pour gérer la santé cardiovasculaire .

Propriétés antioxydantes

“this compound” possède un excellent caractère protecteur contre l'ozone et l'oxygène, et peut être utilisé comme antioxydant pour le CR, le NR, le BR, le SBR et leurs latex . Il peut inhiber l'oxydation du cuivre et l'oxydation du manganèse, et peut en particulier inhiber les dommages aux matériaux fibreux causés par le chlore libéré pendant le vieillissement du CR .

Polymérisation

“N-(4-Anilinophenyl)-Methacrylamide” est une molécule antioxydante amine non colorante facilement polymérisable qui peut être incorporée dans des recettes de polymérisation en émulsion radicalaire par diverses techniques . Son efficacité peut être considérablement améliorée dans la gomme ou le caoutchouc vulcanisé lorsqu'il est utilisé conjointement avec des antioxydants secondaires contenant du soufre, libres ou liés (synergistes) .

Recherche en chimie médicinale

La structure de la molécule “n-(4-anilinophenyl)-4-methylbenzenesulfonamide” contient des groupes fonctionnels présents dans de nombreuses molécules bioactives. Ceci suggère un potentiel de recherche en chimie médicinale ou en développement de médicaments.

Réorganisation structurelle photoinduite

“Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” a été observé dans la fission régiosélectivé et chimio sélectif de la liaison ynamide, la réorganisation structurelle et la fonctionnalisation des 2-alkynyl-ynamides, photoinduites par des radicaux .

Évaluation anticancéreuse

Les dérivés de “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” ont été évalués pour leur activité anticancéreuse in vitro contre une série de lignées cellulaires différentes, telles que A549 (cellules cancéreuses du poumon), HeLa (cervicales), MCF-7 (cellules cancéreuses du sein) et Du-145 (cellules cancéreuses de la prostate) . <a data-citationid="3c1b60d8-21d7-05a7-8e26-76fc19a79df6-36-group" h="ID=SERP,5015.1" href="https://www.naturex.com/BUSINESS-UNITS/Nutrition-

Mécanisme D'action

Target of Action

Aranox, also known as “4’-Anilinotoluene-4-sulphonanilide”, “p-(p-Toluenesulfonamido)diphenylamine”, “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-”, or “n-(4-anilinophenyl)-4-methylbenzenesulfonamide”, is an orally active triazole antifungal drug . The primary target of this compound is the fungal cytochrome P-450 sterol C-14 α-demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

This compound inhibits the activity of the cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol . This inhibition leads to a cascade of abnormalities in the permeability of the cell membrane, the activity of membrane-bound enzymes, and the coordination of chitin synthesis . These changes result in the inhibition of growth, abnormal cell wall formation, and the accumulation of intracellular lipids and membranous vesicles .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of this compound .

Pharmacokinetics

This compound has demonstrated a broad spectrum of activity and a favorable pharmacokinetic profile . .

Result of Action

The action of this compound leads to the inhibition of growth and abnormal cell wall formation in yeast and fungal cells . It also results in the accumulation of intracellular lipids and membranous vesicles . This compound exhibits in vitro activity against Cryptococcus neoformans and Candida spp . Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .

Orientations Futures

The future directions for “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” could involve further exploration of its potential applications in pharmaceutical development and organic synthesis. More research could also be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

N-(4-anilinophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZPMZSDLBJCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059222 | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100-93-6 | |

| Record name | TPPD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-anilinotoluene-4-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8430W82B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)